3-Cyclopentylcyclohexan-1-one
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Overview
Description
3-Cyclopentylcyclohexan-1-one is an organic compound that belongs to the class of cycloalkanes It features a cyclohexane ring substituted with a cyclopentyl group and a ketone functional group at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentylcyclohexan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexane with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of cyclopentylcyclohexene, followed by oxidation to introduce the ketone functional group. This method allows for the efficient production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Cyclopentylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the ketone group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like phosphorus tribromide for bromination.
Major Products:
Oxidation: Cyclopentylcyclohexanoic acid.
Reduction: 3-Cyclopentylcyclohexanol.
Substitution: 3-Bromocyclopentylcyclohexan-1-one.
Scientific Research Applications
3-Cyclopentylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Cyclopentylcyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone functional group can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The compound’s cycloalkane structure may also influence its binding affinity and selectivity towards different molecular targets.
Comparison with Similar Compounds
Cyclohexanone: A simpler analog with a single cyclohexane ring and a ketone group.
Cyclopentylmethanone: Contains a cyclopentyl group attached to a ketone functional group but lacks the cyclohexane ring.
Cyclopentylcyclohexane: Similar structure but without the ketone functional group.
Uniqueness: 3-Cyclopentylcyclohexan-1-one is unique due to the presence of both a cyclopentyl group and a cyclohexane ring, along with a ketone functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C11H18O |
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Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-cyclopentylcyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h9-10H,1-8H2 |
InChI Key |
AXLUILPBCDDHGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2CCCC(=O)C2 |
Origin of Product |
United States |
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